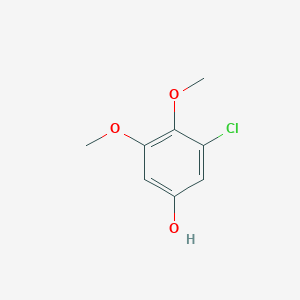

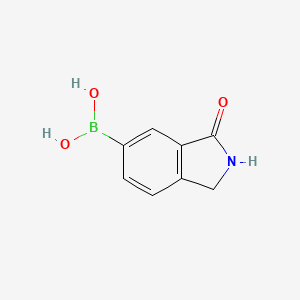

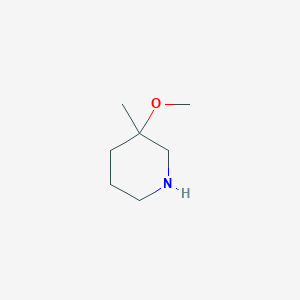

![molecular formula C13H19N3O B1425555 N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016857-30-9](/img/structure/B1425555.png)

N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a compound with the CAS Number: 1016857-30-9 . It has a molecular weight of 233.31 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The IUPAC name for this compound is N’-hydroxy-3-(1-piperidinylmethyl)benzenecarboximidamide . The InChI code for this compound is 1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,14H2 .Physical And Chemical Properties Analysis

“N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 233.31 .Wissenschaftliche Forschungsanwendungen

DNA Binding and Biological Staining

- DNA Minor Groove Binding : Compounds like Hoechst 33258, which possess structural features similar to N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, are known for their strong binding to the minor groove of double-stranded B-DNA. This binding specificity is particularly useful for AT-rich sequences. Hoechst 33258 and its analogues have been extensively utilized as fluorescent DNA stains in cell biology, enabling chromosome and nuclear staining, flow cytometry analysis, and plant chromosome studies. These compounds serve as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Pharmacokinetics and Drug Metabolism

- Metabolic Pathways and Bioactivation : The metabolism of arylpiperazine derivatives, which share structural similarities with the compound , involves processes like N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have significant implications for the pharmacological actions of drugs, including antidepressants and antipsychotics. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of predicting drug efficacy and safety profiles (Caccia, 2007).

Supramolecular Chemistry and Nanotechnology

- Benzene-1,3,5-tricarboxamide : Compounds like benzene-1,3,5-tricarboxamide (BTA), although not identical, provide insight into the versatility of benzene derivatives in supramolecular chemistry. BTAs have been employed in applications ranging from nanotechnology to polymer processing due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. The simple structure and wide accessibility of BTAs underscore the potential of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).

Zukünftige Richtungen

Piperidine derivatives, such as “N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJQJMWMMWSOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

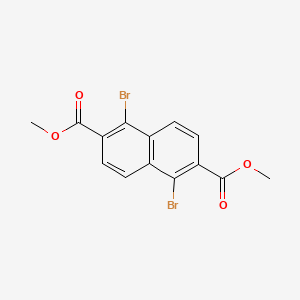

![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)

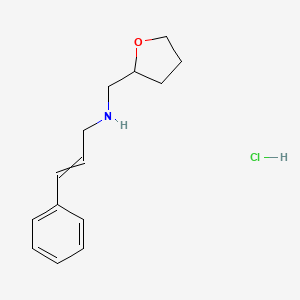

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)